molecular formula C19H17BrN2O3 B10910138 5-bromo-N'-[(E)-(2-propoxyphenyl)methylidene]-1-benzofuran-2-carbohydrazide

5-bromo-N'-[(E)-(2-propoxyphenyl)methylidene]-1-benzofuran-2-carbohydrazide

Cat. No.: B10910138
M. Wt: 401.3 g/mol
InChI Key: UHTZKGXLIGMFML-CIAFOILYSA-N
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Description

5-BROMO-N’~2~-[(E)-1-(2-PROPOXYPHENYL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE: is a complex organic compound with the molecular formula C26H19BrN4O2 and a molecular weight of 499.371 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N’~2~-[(E)-1-(2-PROPOXYPHENYL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE typically involves a multi-step process. One common method includes the condensation reaction between 5-bromo-2-benzofuran-2-carbohydrazide and 1-(2-propoxyphenyl)methylidene . The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

5-BROMO-N’~2~-[(E)-1-(2-PROPOXYPHENYL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Mechanism of Action

The mechanism of action of 5-BROMO-N’~2~-[(E)-1-(2-PROPOXYPHENYL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Properties

Molecular Formula

C19H17BrN2O3

Molecular Weight

401.3 g/mol

IUPAC Name

5-bromo-N-[(E)-(2-propoxyphenyl)methylideneamino]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C19H17BrN2O3/c1-2-9-24-16-6-4-3-5-13(16)12-21-22-19(23)18-11-14-10-15(20)7-8-17(14)25-18/h3-8,10-12H,2,9H2,1H3,(H,22,23)/b21-12+

InChI Key

UHTZKGXLIGMFML-CIAFOILYSA-N

Isomeric SMILES

CCCOC1=CC=CC=C1/C=N/NC(=O)C2=CC3=C(O2)C=CC(=C3)Br

Canonical SMILES

CCCOC1=CC=CC=C1C=NNC(=O)C2=CC3=C(O2)C=CC(=C3)Br

Origin of Product

United States

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